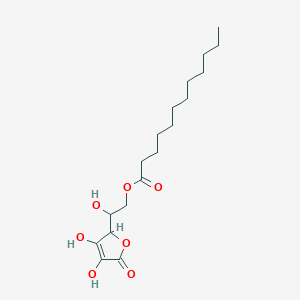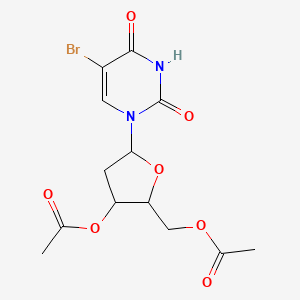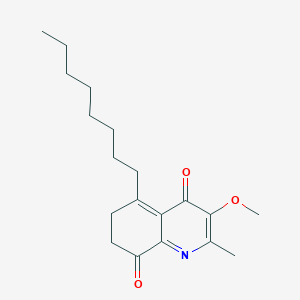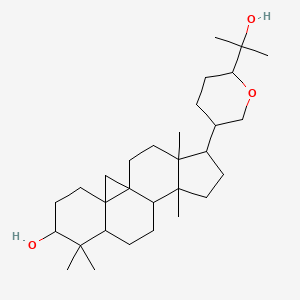![molecular formula C21H26O10 B12321334 4-Hydroxy-7-methyl-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B12321334.png)
4-Hydroxy-7-methyl-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monnieriside G is a natural product isolated from the fruits of Cnidium monnieri, a traditional Chinese herbal medicine. It belongs to the class of chromone glycosides and has a molecular formula of C21H26O10 with a molecular weight of 438.43 g/mol . This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
The preparation of Monnieriside G involves extraction, separation, and purification techniques. Typically, the herbal components are extracted from Cnidium monnieri using solvents such as methanol or ethanol. The target compounds are then isolated and purified through solvent extraction and chromatography . Industrial production methods may involve large-scale extraction and purification processes to obtain Monnieriside G in significant quantities.
Chemical Reactions Analysis
Monnieriside G undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different chromone derivatives, while reduction can lead to the formation of reduced glycosides .
Scientific Research Applications
Monnieriside G has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a reference standard for analytical methods and as a starting material for the synthesis of other compounds. In biology and medicine, Monnieriside G has shown promise in anti-inflammatory, anti-adipogenic, and neuroprotective activities. It has been studied for its effects on inflammation-related genes and pathways, as well as its potential to inhibit adipocyte differentiation . Additionally, Monnieriside G is being explored for its potential use in the treatment of various diseases, including metabolic disorders and neurodegenerative conditions .
Mechanism of Action
The mechanism of action of Monnieriside G involves the inhibition of mRNA expression of inflammation-related genes such as tumor necrosis factor-alpha, interleukin-1 beta, inducible nitric oxide synthase, and cyclooxygenase-2 in the hippocampus . This compound also suppresses the activation of nuclear factor kappa B and reduces the protein expression of interleukin-1 beta and tumor necrosis factor-alpha . These molecular targets and pathways contribute to its anti-inflammatory and neuroprotective effects.
Comparison with Similar Compounds
Monnieriside G can be compared with other chromone glycosides and phenolic compounds isolated from Cnidium monnieri. Similar compounds include osthole, imperatorin, and xanthotoxin. While these compounds share some biological activities, Monnieriside G is unique in its specific molecular structure and its distinct effects on inflammation-related pathways . The comparison highlights the uniqueness of Monnieriside G in terms of its chemical structure and biological activities.
Properties
Molecular Formula |
C21H26O10 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
4-hydroxy-7-methyl-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C21H26O10/c1-8-4-10(23)15-12(28-8)6-11-9(16(15)24)5-14(29-11)21(2,3)31-20-19(27)18(26)17(25)13(7-22)30-20/h4,6,13-14,17-20,22,24-27H,5,7H2,1-3H3 |
InChI Key |
KHWKLNXMSVVKCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[[5-(4-Amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12321274.png)

![Sodium;3,5-dihydroxy-7-[6-hydroxy-8-(3-hydroxy-2-methylbutanoyl)oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12321281.png)


![(11-Acetyloxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) acetate](/img/structure/B12321299.png)
![Iridium, (2,4-pentanedionato-kappaO2,kappaO4)bis[2-(2-quinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B12321316.png)
![10-[3,4-dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12321320.png)
![2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12321324.png)
![5-acetamido-2-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12321326.png)
![(3beta,5beta,11alpha)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide](/img/structure/B12321337.png)

